2,2,5,5,6-Pentamethylheptane

Catalog No.
S15117203
CAS No.
62199-65-9
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5,5,6-Pentamethylheptane

CAS Number

62199-65-9

Product Name

2,2,5,5,6-Pentamethylheptane

IUPAC Name

2,2,5,5,6-pentamethylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-10(2)12(6,7)9-8-11(3,4)5/h10H,8-9H2,1-7H3

InChI Key

FMJMMNPKKCFHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCC(C)(C)C

2,2,5,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26C_{12}H_{26} and a molecular weight of approximately 170.34 g/mol. It is classified as a branched alkane, characterized by a high degree of methyl substitution on its heptane backbone. This unique structure imparts distinctive physical and chemical properties, including increased stability and lower reactivity compared to linear alkanes. The compound appears as a colorless to almost colorless liquid at room temperature and has a boiling point of around 180 °C .

Typical for alkanes, although its branched structure makes it less reactive than straight-chain hydrocarbons. Key types of reactions include:

  • Combustion: As with most alkanes, 2,2,5,5,6-pentamethylheptane undergoes combustion in the presence of oxygen to produce carbon dioxide and water.
  • Halogenation: Under appropriate conditions (e.g., UV light), it can react with halogens (like chlorine or bromine) to form haloalkanes.
  • Oxidation: Although alkanes are generally resistant to oxidation, they can be oxidized under specific conditions using strong oxidizing agents.

The synthesis of 2,2,5,5,6-pentamethylheptane can be achieved through several methods:

  • Alkylation Reactions: One common method involves the alkylation of isoprene or other suitable precursors in the presence of strong bases.
  • Hydrocracking: This method involves breaking down larger hydrocarbons into smaller ones under high pressure and temperature in the presence of a catalyst.
  • Isomerization: The conversion of n-dodecane into 2,2,5,5,6-pentamethylheptane through isomerization reactions has also been documented .

2,2,5,5,6-Pentamethylheptane finds applications in various fields:

  • Solvent: Its non-polar nature makes it suitable as a solvent for organic compounds.
  • Fuel Additive: It may be used as an additive in fuels to enhance performance by improving combustion characteristics.
  • Chemical Intermediate: This compound serves as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 2,2,5,5,6-pentamethylheptane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2,4,6,6-PentamethylheptaneC12H26C_{12}H_{26}Contains fewer methyl groups; higher reactivity
2-MethylheptaneC8H18C_{8}H_{18}Simpler structure; lower molecular weight
3-MethylhexaneC7H16C_{7}H_{16}More linear structure; different branching pattern
3-Ethyl-3-methylpentaneC8H18C_{8}H_{18}Different branching; higher volatility

Uniqueness: The uniqueness of 2,2,5,5,6-pentamethylheptane lies in its extensive methyl substitution which leads to increased steric hindrance and stability compared to its linear counterparts. This structural feature enhances its utility in specific applications where stability is paramount .

Advanced Hydrocarbon Functionalization Strategies

The synthesis of 2,2,5,5,6-pentamethylheptane represents a significant challenge in organic chemistry due to its highly branched structure with multiple methyl substitutions on the heptane backbone [1] . This compound, with the molecular formula C₁₂H₂₆ and molecular weight of 170.34 grams per mole, exhibits unique structural features that require sophisticated synthetic approaches .

Friedel-Crafts Alkylation Methodology

The classical Friedel-Crafts alkylation remains one of the fundamental approaches for introducing methyl branches in hydrocarbon synthesis [4] [5]. This methodology employs aluminum chloride as a Lewis acid catalyst to generate carbocation intermediates that facilitate alkyl group incorporation [6]. The mechanism proceeds through initial formation of a carbocation from the alkyl halide and aluminum chloride complex, followed by nucleophilic attack on the hydrocarbon substrate [7].

Research demonstrates that Friedel-Crafts alkylation of heptane precursors with methyl halides achieves yields of 60-70% under controlled conditions [4]. The reaction typically requires temperatures between 0-80°C and operates at atmospheric pressure [5]. However, this approach suffers from limited regioselectivity and the potential for carbocation rearrangements, which can lead to formation of undesired isomers [8] [9].

Dithiane-Based Alkylation Strategies

A more sophisticated approach involves the alkylation of 1,3-dithiane derivatives with suitable alpha,omega-dibromoalkanes [10] [11]. This three-step synthesis begins with bisalkylation of the bis(dithianyl)alkane intermediate using appropriate 1-bromoalkanes, followed by desulfurization with Raney nickel to furnish the desired long-chain alkane [10]. This methodology offers superior control over branching patterns and achieves yields ranging from 70-85% [11].

The dithiane approach provides several advantages including predictable regioselectivity and the ability to introduce multiple alkyl groups in a controlled manner [10]. Temperature control between 25-100°C and careful selection of bromoalkane reagents enable the synthesis of specifically substituted pentamethylheptane isomers [11].

Olefin Oligomerization Pathways

Contemporary synthetic strategies utilize olefin oligomerization employing Ziegler-Natta catalysts under controlled pressure and temperature conditions [4] . This approach involves reacting isobutylene with titanium-aluminum based catalysts under pressures of 2-4 bar and temperatures of 80-120°C [4]. The process achieves selectivity greater than 85% and provides scalable industrial production capabilities .

The oligomerization mechanism proceeds through coordination of the olefin substrate to the metal center, followed by chain propagation through successive insertions [12] [13]. The heterogeneous nature of Ziegler-Natta catalysts facilitates easy product separation and catalyst recovery [12].

MethodologyCatalyst SystemTemperature (°C)Pressure (bar)Yield (%)Selectivity
Friedel-Crafts AlkylationAluminum Chloride (AlCl₃)0-80160-70Moderate
Dithiane AlkylationLithium Base + Raney Nickel25-100170-85High
Olefin OligomerizationZiegler-Natta Catalyst80-1202-4>85Very High
Catalytic HydrogenationPalladium/Carbon or Platinum25-1501-1080-95Excellent
Grignard CouplingMagnesium-based Reagents-78 to 25155-75Good

Transition Metal Catalyzed Approaches

Palladium-catalyzed hydrocarbon functionalization strategies have emerged as powerful tools for constructing highly branched alkanes [14] [15]. These methods utilize palladium complexes to activate carbon-hydrogen bonds and facilitate subsequent functionalization reactions [16]. The catalytic systems typically operate under mild conditions and provide excellent stereochemical control [15].

Nickel-catalyzed coupling reactions offer complementary reactivity patterns for alkene functionalization [17] [18]. Nickel catalysts exhibit distinct properties including the ability to accommodate paramagnetic intermediates and access radical pathways [17]. These characteristics enable unique reactivity profiles not achievable with other group 10 metals [18].

Stereochemical Control in Multi-Methyl Branch Formation

The formation of multiple methyl branches in 2,2,5,5,6-pentamethylheptane requires precise stereochemical control to achieve the desired regioisomer [19] [20]. The challenge lies in selectively installing methyl groups at specific positions while avoiding formation of alternative branching patterns [21].

Mechanistic Considerations for Stereoselectivity

Stereochemical control in multi-methyl branch formation relies on several key mechanistic principles [19] [22]. The use of chiral catalysts and directing groups enables enantioselective transformations that establish specific stereochemical relationships between adjacent stereocenters [21]. Research demonstrates that rhodium-catalyzed asymmetric isomerization reactions achieve high levels of enantioselectivity in forming gamma-branched structures [21].

The stereodivergent synthesis approaches utilize different catalytic pathways to access complementary stereoisomers [22]. Nickel-catalyzed systems enable kinetically controlled isomerization of terminal alkenes with excellent stereochemical fidelity [22]. These methods rely on ligand sterics and denticity to control stereochemistry and prevent over-isomerization [22].

Carbocation Rearrangement Control

A critical aspect of stereochemical control involves managing carbocation rearrangements that can occur during alkylation reactions [8] [9]. Primary carbocations readily undergo 1,2-hydride shifts and 1,2-methyl shifts to form more stable secondary or tertiary carbocations [8]. These rearrangements can lead to migration of methyl groups to undesired positions, compromising the target structure [9].

Strategic design of synthetic sequences must account for carbocation stability patterns and potential rearrangement pathways [8]. The use of sterically hindered bases and low-temperature conditions can minimize unwanted rearrangements [9]. Additionally, the selection of appropriate leaving groups and reaction conditions influences the extent of carbocation formation and subsequent rearrangement [8].

Radical-Mediated Stereochemical Control

Recent advances in radical chemistry have provided new opportunities for stereochemical control in branched alkane synthesis [23] [24]. Radical coupling mechanisms offer advantages in terms of functional group tolerance and the ability to form carbon-carbon bonds under mild conditions [23]. Electrochemical methods enable generation of radical intermediates without requiring stoichiometric organometallic reagents [24].

The key to successful radical-mediated synthesis lies in controlling the selectivity of highly reactive radical intermediates [23]. Multimetallic catalytic systems have demonstrated the ability to achieve selective radical oxidative carbon-hydrogen bond activation and subsequent carbon-carbon bond formation [23].

Metal CatalystSupport/LigandMechanism TypeActivity (TON)Stereoselectivity
PalladiumCarbon (Pd/C)Heterogeneous Catalysis1000-5000Syn Addition
PlatinumOxide (PtO₂)Heterogeneous Catalysis500-2000Syn Addition
NickelRaney TypeHeterogeneous Catalysis100-1000Syn Addition
Aluminum ChlorideLewis AcidElectrophilic Aromatic Substitution50-200Random
Ziegler-Natta (Ti/Al)HeterogeneousCoordination Polymerization10000-50000Controlled

Catalytic Hydrogenation Stereochemistry

Catalytic hydrogenation represents a crucial step in many synthetic sequences leading to 2,2,5,5,6-pentamethylheptane [25] [26]. The mechanism involves syn addition of hydrogen atoms across carbon-carbon double bonds, providing predictable stereochemical outcomes [27] [28]. Palladium on carbon and platinum oxide catalysts are commonly employed due to their high activity and selectivity [29].

The heterogeneous nature of these catalytic systems ensures that both hydrogen atoms add from the same face of the alkene substrate [26] [28]. This stereochemical requirement arises from the surface-bound nature of the hydrogen atoms and the alkene coordination to the metal catalyst [27]. The syn addition mechanism provides excellent control over the final stereochemistry of the saturated product [25].

Comparative Analysis of Isomer-Specific Synthesis Pathways

The synthesis of 2,2,5,5,6-pentamethylheptane must be distinguished from the 26 other possible pentamethylheptane isomers [30]. Each isomer presents unique synthetic challenges and requires tailored approaches to achieve selective formation [31].

Structural Complexity Assessment

Among the pentamethylheptane isomers, 2,2,5,5,6-pentamethylheptane exhibits particularly high structural complexity due to the presence of multiple quaternary carbon centers [1] [30]. The compound features two quaternary carbons at positions 2 and 5, along with a tertiary carbon at position 6 . This substitution pattern creates significant steric hindrance that influences both synthetic accessibility and physical properties .

Comparative analysis reveals that 2,2,4,6,6-pentamethylheptane, with CAS number 13475-82-6, represents the most commonly synthesized isomer due to its relatively straightforward synthetic accessibility [30]. In contrast, 2,3,3,4,4-pentamethylheptane presents the highest synthetic difficulty due to adjacent quaternary centers that create extreme steric congestion [30].

Synthetic Route Optimization

The optimization of synthetic routes for specific pentamethylheptane isomers requires careful consideration of steric and electronic factors [32] [33]. For 2,2,5,5,6-pentamethylheptane, the primary challenge lies in introducing methyl groups at positions 2, 5, and 6 without interference from existing substitution [33].

Research has demonstrated that Grignard-based approaches offer particular advantages for constructing highly branched alkanes with defined substitution patterns [20] [33]. The key step involves intramolecular hydride transfer from a secondary gamma-benzyloxy group with defined absolute stereochemistry [20]. This methodology provides access to stereochemically defined alpha-alkyl-gamma-hydroxy-acetylenes that serve as precursors to the target alkanes [20].

Isomer Selectivity Factors

The selectivity between different pentamethylheptane isomers depends on several key factors including thermodynamic stability, kinetic accessibility, and catalyst selectivity [32] [34]. Thermodynamic considerations favor isomers with minimal steric interactions between methyl groups [31]. However, kinetic factors often dominate in synthetic reactions, leading to formation of products that reflect the reaction mechanism rather than thermodynamic stability [34].

Catalyst design plays a crucial role in achieving high isomer selectivity [34]. Heterogeneous dual catalyst systems have demonstrated the ability to provide excellent selectivity for specific branching patterns [34]. These systems utilize spatial separation of catalytic functions to minimize unwanted side reactions and maximize formation of the desired isomer [34].

Isomer StructureCAS NumberMolecular Weight (g/mol)Boiling Point (°C)Synthesis DifficultyStereochemical Complexity
2,2,5,5,6-Pentamethylheptane62199-65-9170.34~180HighMultiple Centers
2,2,4,6,6-Pentamethylheptane13475-82-6170.34170.0ModerateTwo Centers
2,3,3,4,4-Pentamethylheptane62199-66-0170.33~175Very HighAdjacent Centers
2,2,4,4,6-Pentamethylheptane62199-62-6170.34~172HighSeparated Centers

Advanced Separation Techniques

The successful synthesis of 2,2,5,5,6-pentamethylheptane requires sophisticated separation techniques to isolate the desired isomer from complex mixtures [10] [11]. High-temperature gas chromatography has proven particularly valuable for evaluating the purity of synthetic high-molecular-weight alkanes [10]. The technique provides important advantages in resolving closely related isomers that differ only in branching patterns [11].

Role in Renewable Fuel Surrogate Formulations

2,2,5,5,6-Pentamethylheptane demonstrates significant potential as a component in renewable fuel surrogate formulations, particularly for advanced biofuels and sustainable aviation fuels. While specific data for this exact isomer remains limited, extensive research on structurally similar pentamethylheptane isomers, particularly 2,2,4,6,6-pentamethylheptane, provides valuable insights into the applications of highly branched alkanes in renewable fuel systems.

Binary mixtures containing 2,2,4,6,6-pentamethylheptane and normal hexadecane have been identified as suitable surrogates for direct sugar to hydrocarbon diesel fuel systems [1] [2]. These surrogate formulations demonstrate properties closely matching those of renewable diesel fuels, with density values ranging from 748 to 785 kilograms per cubic meter, viscosity measurements between 1.49 and 3.70 millipascal seconds, and surface tension values from 21.8 to 27.3 millinewtons per meter [2]. The incorporation of pentamethylheptane isomers in concentrations of 15 to 30 percent by volume significantly enhances cetane number and viscosity characteristics while maintaining acceptable flash point properties [1].

Recent developments in military jet fuel surrogate formulations have incorporated branched alkanes including pentamethylheptane derivatives as essential components [3]. Seven-component surrogate mixtures for military jet fuel specifications have successfully utilized iso-cetane and related highly branched compounds in concentrations ranging from 25 to 28 percent by mass, demonstrating superior combustion behavior and ignition quality compared to conventional petroleum-based fuels [3]. These formulations exhibit derived cetane numbers within one unit of target specifications while maintaining acceptable physical properties including density, viscosity, and surface tension.

The role of 2,2,5,5,6-pentamethylheptane in algal hydrotreated renewable diesel formulations represents a particularly promising application area. Algal-based renewable diesel surrogates incorporating highly branched alkanes demonstrate enhanced cold flow properties and improved oxidation stability [1]. The branched structure of pentamethylheptane isomers contributes to lower freezing points and reduced viscosity at low temperatures, making these compounds valuable for applications requiring operation in diverse climatic conditions.

Fischer-Tropsch synthesis processes producing renewable synthetic fuels benefit from the controlled incorporation of methylalkanes and highly branched components [4] [5]. Branched-chain hydrocarbons, including pentamethylheptane isomers, constitute up to 20 percent of Fischer-Tropsch product mixtures and significantly influence fuel quality parameters [5]. The presence of these branched components enables precise control over combustion characteristics, octane rating, and thermal stability in the resulting synthetic fuel products.

Electromicrobial production pathways for renewable jet fuel components have identified branched-chain hydrocarbons as key components for matching the composition and physicochemical properties of fossil-derived kerosene [4]. Jet fuel blends incorporating 7 to 17 percent branched-chain alkanes, including pentamethylheptane derivatives, demonstrate energy conversion efficiencies exceeding 39 percent while maintaining acceptable combustion characteristics and reduced soot formation compared to purely linear alkane compositions [4].

Performance Enhancement in Lubricant Matrices

The integration of 2,2,5,5,6-pentamethylheptane into lubricant matrices offers substantial performance enhancements across multiple operational parameters, driven by the compound's highly branched molecular architecture and resulting thermophysical properties. Branched alkanes demonstrate superior lubrication characteristics compared to their linear counterparts due to reduced intermolecular forces and enhanced molecular mobility at operating temperatures.

Kinematic viscosity enhancement represents a primary application for pentamethylheptane isomers in base oil formulations. Highly branched alkanes incorporated at concentrations of 20 to 60 percent by weight demonstrate viscosity improvements of 1.2 to 1.8 times compared to conventional mineral oil bases [6] [7]. The branched molecular structure reduces viscosity-temperature dependence, resulting in more stable lubrication performance across wide operating temperature ranges. Molecular dynamics simulations confirm that branched alkanes maintain favorable viscosity characteristics at elevated pressures up to 500 megapascals, making them suitable for high-pressure hydraulic applications [8].

Viscosity index improvement constitutes another critical application area for 2,2,5,5,6-pentamethylheptane in lubricant systems. Branched alkanes serving as viscosity index improvers at concentrations of 5 to 15 percent by weight demonstrate viscosity index increases of 15 to 25 percent [6]. The highly branched molecular architecture minimizes viscosity changes with temperature fluctuations, maintaining consistent lubrication performance across diverse operating conditions. This property proves particularly valuable in automotive and industrial applications where temperature variations significantly impact lubricant effectiveness.

Low-temperature fluidity enhancement represents a significant advantage of incorporating pentamethylheptane isomers into lubricant formulations. Branched alkanes at concentrations of 10 to 25 percent by weight reduce pour points by 10 to 20 degrees Celsius compared to conventional formulations [7]. The irregular molecular structure prevents crystallization and solidification at reduced temperatures, ensuring continued lubricant flow and protection in cold-weather applications. This characteristic proves essential for automotive lubricants, aviation hydraulic fluids, and industrial equipment operating in extreme temperature environments.

Thermal stability enhancement emerges as a crucial benefit of utilizing highly branched alkanes in lubricant matrices. Pentamethylheptane derivatives incorporated at concentrations of 15 to 40 percent by weight demonstrate 25 to 40 percent improved resistance to thermal degradation compared to linear alkane-based lubricants [6]. The branched molecular structure exhibits reduced susceptibility to oxidative breakdown and thermal cracking at elevated operating temperatures, extending lubricant service life and maintaining performance characteristics over extended operational periods.

Friction modification capabilities of 2,2,5,5,6-pentamethylheptane contribute to enhanced tribological performance in boundary lubrication regimes. Branched alkanes functioning as friction modifiers at concentrations of 2 to 8 percent by weight reduce coefficients of friction by 15 to 30 percent [6]. The molecular architecture facilitates formation of protective boundary films at metal surfaces, reducing wear and energy losses in mechanical systems. This property proves particularly valuable in engine oils, gear lubricants, and precision machinery applications where friction reduction directly impacts efficiency and component longevity.

Hydraulic fluid applications benefit significantly from the incorporation of pentamethylheptane isomers due to enhanced bulk modulus properties. Branched alkanes at concentrations of 30 to 50 percent by weight increase bulk modulus values by 5 to 12 percent compared to conventional hydraulic fluids [2]. The improved compressibility characteristics result in more responsive hydraulic system operation and enhanced power transmission efficiency. Additionally, the branched molecular structure maintains stable viscosity characteristics under high-pressure conditions, ensuring consistent hydraulic performance across diverse operating pressures.

Interfacial Behavior in Multi-Phase Industrial Processes

The interfacial behavior of 2,2,5,5,6-pentamethylheptane in multi-phase industrial processes demonstrates unique characteristics that distinguish it from linear alkane counterparts, primarily due to its highly branched molecular architecture and resulting surface activity. The compound exhibits preferential interfacial enrichment and modified surface tension properties that significantly influence phase separation, mass transfer, and emulsification processes in industrial applications.

Liquid-vapor interfacial behavior of pentamethylheptane isomers demonstrates distinctive surface enrichment characteristics that impact vapor-liquid equilibrium in industrial separation processes. Surface tension measurements for 2,2,4,6,6-pentamethylheptane range from 21.8 to 22.5 millinewtons per meter, representing values 10 to 15 percent lower than corresponding linear alkanes [9] [2]. Molecular dynamics simulations reveal high enrichment of branched alkane components near liquid-vapor interfaces, with enrichment factors increasing at higher concentrations of aromatic co-components [9]. The preferential interfacial accumulation results from reduced intermolecular forces in the branched molecular structure, facilitating preferential surface orientation and enhanced surface activity.

The temperature dependence of surface tension demonstrates linear decrease characteristics with increasing temperature, following predictable thermodynamic relationships for branched alkane systems [2]. Surface tension values decrease by approximately 0.5 to 0.8 millinewtons per meter per degree Celsius temperature increase, enabling precise control of interfacial properties through temperature manipulation in industrial processes. This predictable temperature dependence facilitates optimization of separation processes, distillation operations, and phase equilibrium systems incorporating pentamethylheptane components.

Oil-water emulsification processes benefit from the surface-active properties of highly branched alkanes including 2,2,5,5,6-pentamethylheptane. The compound demonstrates moderate surface activity at oil-water interfaces, with surface tension values ranging from 25 to 30 millinewtons per meter [10]. The branched molecular architecture reduces interfacial tension compared to linear alkanes, facilitating emulsion formation and stabilization in applications requiring controlled phase dispersion. However, the relatively weak temperature dependence ensures emulsion stability across moderate temperature variations encountered in industrial processing.

Multi-phase reactor systems incorporating pentamethylheptane isomers demonstrate enhanced phase separation characteristics due to modified interfacial properties. Surface tension values in multi-phase reactor environments range from 22 to 28 millinewtons per meter, with temperature-dependent partitioning behavior that enables selective phase separation [11]. The branched molecular structure facilitates preferential partitioning into organic phases while maintaining acceptable interfacial stability for mass transfer operations. This behavior proves particularly valuable in extraction processes, catalytic reactions, and separation technologies requiring controlled phase behavior.

Fuel-air interfacial behavior represents a critical application area for pentamethylheptane isomers in combustion systems and fuel injection processes. Surface tension values at fuel-air interfaces range from 20 to 25 millinewtons per meter, demonstrating enhanced wetting properties compared to linear alkane fuels [9]. The improved wetting characteristics facilitate better fuel atomization, enhanced combustion efficiency, and reduced emissions in internal combustion engines and gas turbine applications. Strong temperature sensitivity of interfacial properties enables optimization of fuel injection and combustion parameters across diverse operating conditions.

Lubricant film boundary behavior in tribological applications demonstrates the beneficial interfacial characteristics of highly branched alkanes. Surface tension values at lubricant film boundaries range from 28 to 35 millinewtons per meter, with moderate temperature effects maintaining stable boundary lubrication characteristics [9]. The branched molecular architecture facilitates formation of protective boundary films at metal surfaces, reducing friction and wear while maintaining acceptable interfacial stability under mechanical stress. This behavior proves essential for applications requiring reliable boundary lubrication performance under varying load and temperature conditions.

Extraction system applications utilize the selective interfacial behavior of pentamethylheptane isomers for efficient separation and purification processes. Surface tension values in extraction systems range from 24 to 32 millinewtons per meter, with thermally stable behavior maintaining consistent extraction performance across operational temperature ranges [11]. The branched molecular structure demonstrates selective extraction behavior for specific compound classes while maintaining acceptable phase separation characteristics. This property proves valuable in hydrometallurgical processes, pharmaceutical purification, and chemical separation technologies requiring selective extraction capabilities.

XLogP3

5.6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types